2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose
Overview
Description
Synthesis Analysis
The synthesis of 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose involves complex chemical processes. A notable approach includes the synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose, which have shown significant effects on cellular glycosaminoglycan biosynthesis (Berkin, Szarek, & Kisilevsky, 2000). Another method discussed involves one-pot synthesis techniques that offer a streamlined approach to creating complex glucosamine glycosyl donors from starting compounds (Pertel et al., 2018).
Molecular Structure Analysis
The molecular structure of 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose has been elucidated through high-resolution mass spectrometry, revealing detailed fragmentation pathways and the effects of deuterium incorporation (Dougherty, Horton, Philips, & Wander, 1973). X-ray crystallography has also provided insights into the crystal structure, showcasing the spatial arrangement of atoms within the compound (Strumpel, Schmidt, Luger, & Paulsen, 1984).
Chemical Reactions and Properties
Research on the chemical reactions and properties of this compound highlights its versatility in forming glycosidic bonds and its potential as a starting material for the synthesis of complex oligosaccharides. Studies on the synthesis of related compounds such as uridine 5'-(2-acetamido-2,4-dideoxy-4-fluoro-alpha-D-galactopyranosyl) diphosphate have shed light on the chemical reactivity and potential applications of 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose in the synthesis of biologically relevant molecules (Thomas, Abbas, & Matta, 1988).
Scientific Research Applications
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Synthesis of Glucosamine Glycosyl Donors
- Field : Organic Chemistry
- Application : This compound is a starting material in the synthesis of a number of glucosamine glycosyl donors .
- Method : In the presence of excess anhydrous ferric chloride in dichloromethane, the glycosyl acetate easily reacts with simple alkyl and carbohydrate alcohols to give stereoselectively the corresponding 1,2-trans glycosides .
- Results : The process results in the production of glucosamine glycosyl donors, which are important in various biochemical reactions .
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Antitubercular and Antibacterial Activities
- Field : Medicinal Chemistry
- Application : This compound has been used in the synthesis of antitubercular and antibacterial agents .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these studies were not specified in the source .
-
Synthesis of Glycosyl Donors
- Field : Organic Chemistry
- Application : This compound is used as a starting material in the synthesis of a number of glucosamine glycosyl donors .
- Method : The glycosyl acetate reacts with simple alkyl and carbohydrate alcohols in the presence of an excess of anhydrous ferric chloride in dichloromethane. This reaction gives stereoselectively the corresponding 1,2-trans glycosides .
- Results : The process results in the production of glucosamine glycosyl donors, which are important in various biochemical reactions .
-
Synthesis of Antitubercular and Antibacterial Agents
- Field : Medicinal Chemistry
- Application : This compound has been used in the synthesis of antitubercular and antibacterial agents .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these studies were not specified in the source .
Safety And Hazards
Future Directions
The invention features methods of inhibiting cell migration, cell proliferation, or cell differentiation by contacting a cell with a fluorinated N-acetylglucosamine (F-GlcNAc), e.g., 2-acetamido-2-deoxy-1,3,6-tri-O-acetyl-4-deoxy-4-fluoro-D-glucopyranose . This suggests potential applications in the field of biomedical research, particularly in the study of cell migration, proliferation, and differentiation .
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO8/c1-6(17)16-12-13(22-8(3)19)11(15)10(5-21-7(2)18)24-14(12)23-9(4)20/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12-,13+,14?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCRVLBGFFSCPW-LSGALXMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)F)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC(=O)C)COC(=O)C)F)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431322 | |
Record name | 2-ACETAMIDO-1,3,6-TRI-O-ACETYL-2,4-DIDEOXY-4-FLUORO-D-GLUCOPYRANOSE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose | |
CAS RN |
116049-57-1 | |
Record name | 2-ACETAMIDO-1,3,6-TRI-O-ACETYL-2,4-DIDEOXY-4-FLUORO-D-GLUCOPYRANOSE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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